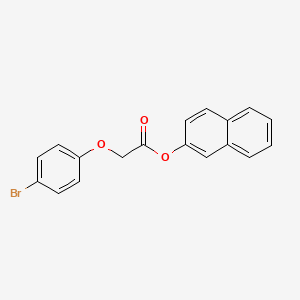

2-(4-溴苯氧基)乙酸萘-2-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone gave naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate and naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate .科学研究应用

对环境的影响和热解产物

研究表明,与2-(4-溴苯氧基)乙酸萘-2-酯相关的溴代烃广泛用作阻燃剂。含有此类烃的材料在焚化炉中处理或意外着火时,人们担心会形成溴代二噁英等有害燃烧副产物。对溴代烃模型2-溴苯酚的研究揭示了它的热解降解产物,包括萘和溴萘,这与了解这些化合物的环境影响有关 (Evans & Dellinger, 2003).

医药和生物学应用

- 抗惊厥活性:萘-2-乙酸酯的新衍生物已被合成并评估为潜在的抗惊厥剂。萘-2-乙酸-2-(1H-咪唑-1-基)酯等化合物显示出显着的延缓惊厥发作和延长存活时间,表明通过调节GABA-A受体中的苯二氮卓受体变构位点来抑制中枢神经系统活动 (Ghareb et al., 2017).

- 抗菌活性:已发现合成的4-羟基-3-(萘-1-基甲基)噻吩-2(5H)-酮等化合物能抑制酪氨酰-tRNA合成酶,并对革兰氏阳性菌(特别是金黄色葡萄球菌)的生长表现出有效性,表明它们在抗菌治疗中的潜力 (Sun et al., 2014).

- 抗癌评价:萘-2-氧甲基衍生物已被合成并评估其抗癌活性。2-(萘-1-基甲基/萘-2-氧甲基)-1H-苯并咪唑等化合物对乳腺癌细胞系表现出显着的活性,显示了它们在癌症治疗中的潜力 (Salahuddin et al., 2014).

- 抗帕金森活性:新型2-(萘-1-基)-N-[2-取代(4-氧代噻唑烷-3-基)]乙酰胺衍生物已被合成并评估其抗帕金森活性。研究表明,在大鼠模型中,这些衍生物具有显着的自由基清除活性和对患病大脑的保护作用,表明它们在抗帕金森药理学中的潜力 (Gomathy et al., 2012).

作用机制

Target of Action

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a chemical compound that has been studied for its potential antiviral properties . The primary target of this compound is the Human Cytomegalovirus (HCMV) . HCMV is a common virus that infects people of all ages and can cause serious diseases in individuals with weakened immune systems .

Mode of Action

It is suggested that the compound interacts with the virus, inhibiting its replication . This interaction could potentially alter the virus’s ability to infect host cells, thereby reducing the severity of the infection .

Biochemical Pathways

The biochemical pathways affected by Naphthalen-2-yl 2-(4-bromophenoxy)acetate are likely related to the replication cycle of HCMV . By inhibiting the replication of the virus, the compound could disrupt the normal lifecycle of the virus, preventing it from spreading and causing further infection .

Result of Action

The result of the action of Naphthalen-2-yl 2-(4-bromophenoxy)acetate is the potential inhibition of HCMV replication . This could lead to a decrease in the severity of the infection and potentially prevent the onset of diseases associated with HCMV .

属性

IUPAC Name |

naphthalen-2-yl 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKMYVUVKOZBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dispiro[3.0.35.24]decan-9-amine;hydrochloride](/img/structure/B2569235.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2569238.png)

![N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2569241.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)

![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)

![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2569248.png)

![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2569250.png)

![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)

![7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2569253.png)

![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)

![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2569257.png)